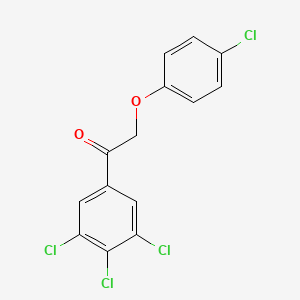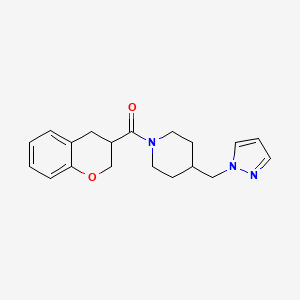![molecular formula C16H21ClN2O2 B5635555 N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide](/img/structure/B5635555.png)
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with an acetyl group, a propyl group, and a chlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a protected amine.
Introduction of Substituents: The acetyl and propyl groups are introduced through alkylation and acylation reactions, respectively. These reactions are typically carried out under controlled conditions using reagents such as acetic anhydride and propyl halides.
Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the pyrrolidine derivative with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Inhibition of Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, thereby affecting cellular functions.
Modulation of Gene Expression: Influencing the expression of genes related to various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide can be compared with other similar compounds, such as:
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-4-chlorobenzamide: Differing by the presence of a cyclopropyl group instead of a propyl group.
N-[(3R,4S)-1-acetyl-4-ethylpyrrolidin-3-yl]-4-chlorobenzamide: Differing by the presence of an ethyl group instead of a propyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-4-13-9-19(11(2)20)10-15(13)18-16(21)12-5-7-14(17)8-6-12/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,18,21)/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVADGJKVVRLHL-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)
![N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine](/img/structure/B5635488.png)

![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5635510.png)
![(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone](/img/structure/B5635511.png)
![1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5635516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)
![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)
![(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide](/img/structure/B5635540.png)


![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)
